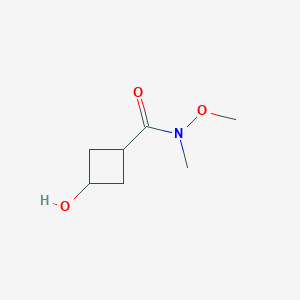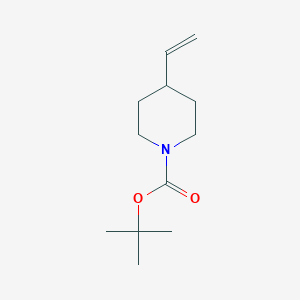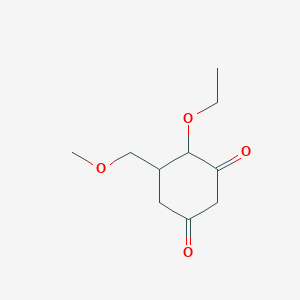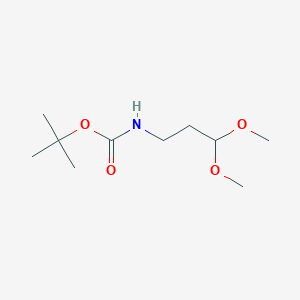![molecular formula C12H15Cl2NO2 B070018 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol CAS No. 191673-56-0](/img/structure/B70018.png)
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol
Übersicht
Beschreibung
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a chemical compound that belongs to the class of morpholines. It is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of alcohol. Due to its unique properties, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has gained significant attention in scientific research.
Wirkmechanismus
The primary mechanism of action of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol involves the inhibition of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It binds to the active site of the enzyme, preventing it from metabolizing acetaldehyde. As a result, acetaldehyde levels increase, leading to the unpleasant symptoms mentioned earlier. Additionally, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to modulate the activity of other neurotransmitters, such as dopamine, which play a crucial role in the reward pathway associated with alcohol consumption.
Biochemische Und Physiologische Effekte
Apart from its role in the treatment of alcoholism, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is its specificity towards 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It does not affect other enzymes involved in alcohol metabolism, making it a potent and selective inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. However, one of the limitations of using 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in lab experiments is its potential toxicity. It has been shown to cause liver damage in animal studies, which could limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. One area of interest is the development of more potent and selective inhibitors of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. Additionally, research could focus on identifying the mechanisms underlying the anti-inflammatory, anxiolytic, and analgesic effects of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. This could lead to the development of new treatments for inflammatory diseases, anxiety, and pain. Another area of interest is the use of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in combination with other drugs for the treatment of alcoholism. This could improve the efficacy of current treatments and reduce the risk of relapse.
Conclusion:
In conclusion, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a potent inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, with potential applications in the treatment of alcoholism and other diseases. Its unique properties make it an attractive candidate for further research, and future studies could lead to the development of new treatments for a range of conditions.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been extensively studied for its potential use in the treatment of alcoholism. It works by inhibiting the enzyme 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. This leads to an increase in acetaldehyde levels, resulting in unpleasant symptoms such as nausea, vomiting, and flushing. These adverse effects act as a deterrent to further alcohol consumption, thereby aiding in the treatment of alcoholism.
Eigenschaften
CAS-Nummer |
191673-56-0 |
|---|---|
Produktname |
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol |
Molekularformel |
C12H15Cl2NO2 |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
2-[2-(3,4-dichlorophenyl)morpholin-2-yl]ethanol |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-2-1-9(7-11(10)14)12(3-5-16)8-15-4-6-17-12/h1-2,7,15-16H,3-6,8H2 |
InChI-Schlüssel |
WNVVRSBOQUEIFR-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
Synonyme |
2-[2-(3,4-Dichlorophenyl)morpholin-2-yl]ethanol |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

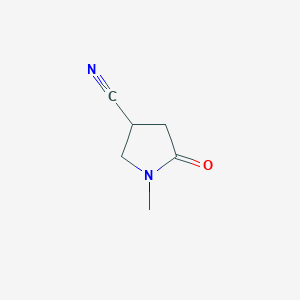
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
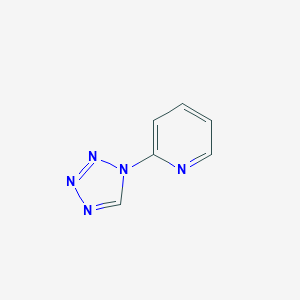
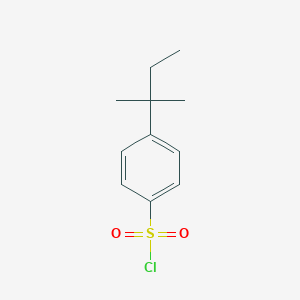
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
